Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity: Dimethisoquin Exhibits Approximately 30-Fold Differential Inhibition Across α4β4, α4β2, α3β4, and α7 Subtypes Not Observed with Lidocaine-Class Agents
In a direct comparative evaluation of local anesthetics across four distinct human nicotinic acetylcholine receptor subtypes heterologously expressed in SH-EP1 cells, dimethisoquin demonstrated moderate inhibition potency with IC₅₀ values ranging from 2.4 μM to 61 μM across α4β4, α4β2, α3β4, and α7 subtypes, yielding approximately 30-fold subtype selectivity. This contrasts with lidocaine, which exhibited minimal subtype discrimination in the same assay system [1]. The selectivity profile is unique among the isoquinoline-backbone class of local anesthetics tested [1].
| Evidence Dimension | nAChR subtype inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ range: 2.4–61 μM across α4β4, α4β2, α3β4, and α7 subtypes |
| Comparator Or Baseline | Lidocaine (minimal subtype discrimination across same nAChR subtypes in identical assay) |
| Quantified Difference | Approximately 30-fold selectivity across nAChR subtypes (range: 2.4–61 μM); lidocaine shows negligible subtype discrimination |
| Conditions | 86Rb⁺ efflux assay in SH-EP1 cells expressing human α4β4, α4β2, α3β4, or α7 nAChR subtypes |
Why This Matters
This selectivity profile enables experimental designs requiring pharmacological discrimination of nAChR subtypes, a capability not offered by sodium channel-predominant anesthetics.
- [1] Gentry CL, Lukas RJ. Local anesthetics noncompetitively inhibit function of four distinct nicotinic acetylcholine receptor subtypes. J Pharmacol Exp Ther. 2001 Dec;299(3):1038-48. PMID: 11714893. View Source
